molecular formula C13H10N2 B081633 9-Fluorenone hydrazone CAS No. 13629-22-6

9-Fluorenone hydrazone

Cat. No. B081633
CAS RN: 13629-22-6
M. Wt: 194.23 g/mol
InChI Key: YCNUILAKOMIBAL-UHFFFAOYSA-N
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Patent
US04083837

Procedure details

To 9-fluorenone hydrazone (9.7 g, 0.05 moles) in 1,2-dichloroethane (50 ml) together with 1,1,3,3-tetramethylguanidine (26.4 ml) and iodine (2 ml, 1% w/v solution) was added peracetic acid solution (11.4 ml, 1.27 × 0.05 moles) over 25 minutes at 10° - 15°. The orange solution was stirred for 15 minutes at 15°, washed with water (5 × 250 ml) and made up to 250 ml in a volumetric flask. An aliquot (50 ml) treated with excess acetic acid yielded 193 ml gas corrected to NTP which corresponded to a 86.2% yield of diazoalkane.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12](=[N:14][NH2:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.CN(C)C(N(C)C)=N.II.C(OO)(=O)C>ClCCCl>[N+:14](=[C:12]1[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2)=[N-:15]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=NN
Name
Quantity
26.4 mL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Name
Quantity
2 mL
Type
reactant
Smiles
II
Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
The orange solution was stirred for 15 minutes at 15°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (5 × 250 ml)
CUSTOM
Type
CUSTOM
Details
made up to 250 ml in a volumetric flask
ADDITION
Type
ADDITION
Details
An aliquot (50 ml) treated with excess acetic acid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=[N-])=C1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: VOLUME 193 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.